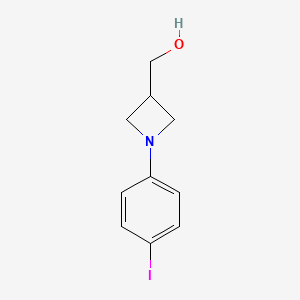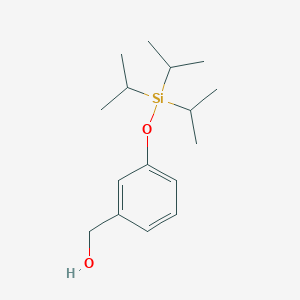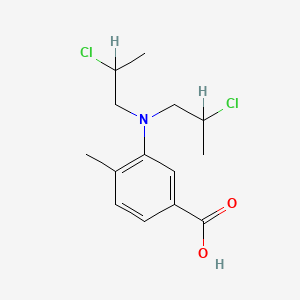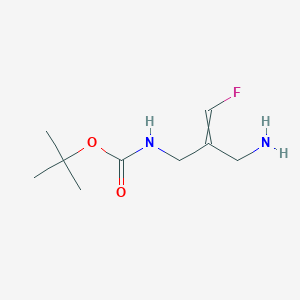
(2-Aminomethyl-3-fluoro-allyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a fluoroallyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to yield the desired carbamate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Amines (RNH₂), thiols (RSH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can lead to the formation of various substituted carbamates .
Scientific Research Applications
Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is cleaved under acidic conditions, releasing the free amine . This property is particularly useful in multi-step organic syntheses, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-aminoethyl)carbamate
- Tert-butyl (2-oxiranylmethyl)carbamate
- Tert-butyl (4-methylpyridin-2-yl)carbamate
Uniqueness
Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate is unique due to the presence of the fluoroallyl group, which imparts distinct reactivity compared to other carbamates. This fluoroallyl group allows for specific substitution reactions that are not possible with other similar compounds . Additionally, the combination of the tert-butyl and fluoroallyl groups provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H17FN2O2 |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-3-fluoroprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h4H,5-6,11H2,1-3H3,(H,12,13) |
InChI Key |
RKWCCNNGZZWJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=CF)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


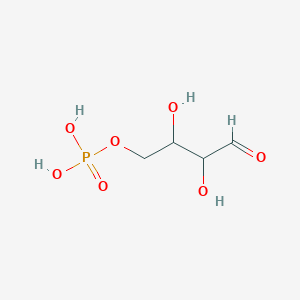
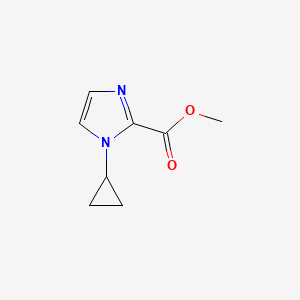
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
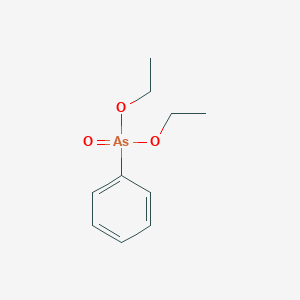

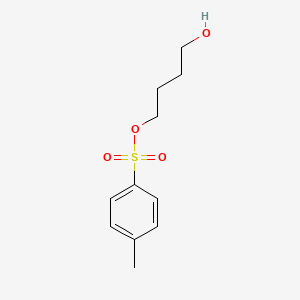
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
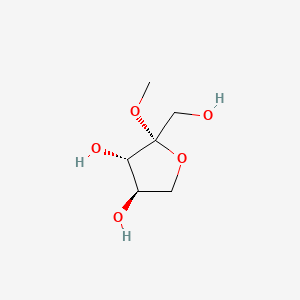
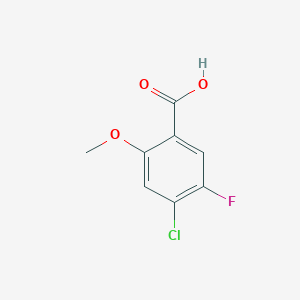
![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)

